![molecular formula C15H22N2OS B4667339 2,6-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4667339.png)
2,6-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide
Overview
Description
2,6-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamide derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicine, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2,6-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide is not fully understood. However, it has been suggested that it acts by modulating the activity of certain neurotransmitters in the brain, such as dopamine and acetylcholine. It has also been shown to inhibit the activity of enzymes that are involved in the breakdown of these neurotransmitters, thereby increasing their availability in the brain.
Biochemical and Physiological Effects:
2,6-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which are known to be involved in the pathogenesis of neurological disorders. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to have a neuroprotective effect by preventing the death of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,6-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide in lab experiments is its neuroprotective effect, which makes it a potential candidate for the treatment of neurological disorders. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease, which makes it a valuable tool for studying the underlying mechanisms of this disease. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which needs to be carefully monitored.
Future Directions
There are several future directions for the study of 2,6-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide. One of the main areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Furthermore, the toxicity of this compound needs to be carefully evaluated in order to ensure its safety for use in humans.
Scientific Research Applications
2,6-dimethyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide has been extensively studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
2,6-dimethyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c1-11-6-4-7-12(2)17(11)15(18)16-13-8-5-9-14(10-13)19-3/h5,8-12H,4,6-7H2,1-3H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYQDPSFWYZOBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=CC(=CC=C2)SC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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